alpha-Acetoxy-N-nitrosopyrrolidine

描述

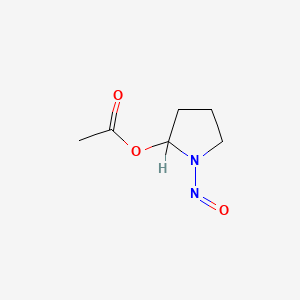

Structure

3D Structure

属性

CAS 编号 |

59435-85-7 |

|---|---|

分子式 |

C6H10N2O3 |

分子量 |

158.16 g/mol |

IUPAC 名称 |

(1-nitrosopyrrolidin-2-yl) acetate |

InChI |

InChI=1S/C6H10N2O3/c1-5(9)11-6-3-2-4-8(6)7-10/h6H,2-4H2,1H3 |

InChI 键 |

PILGRLJFJJAIGO-UHFFFAOYSA-N |

SMILES |

CC(=O)OC1CCCN1N=O |

规范 SMILES |

CC(=O)OC1CCCN1N=O |

同义词 |

alpha-acetoxy-N-nitrosopyrrolidine |

产品来源 |

United States |

Contextualization Within the N Nitrosamine Class: Focus on Cycloalkyl Nitrosamines

N-nitrosamines are a broad class of chemical compounds characterized by a nitroso group (N=O) bonded to an amine nitrogen. Many compounds in this class are known for their carcinogenic properties. α-Acetoxy-N-nitrosopyrrolidine belongs to a specific subgroup known as cycloalkyl N-nitrosamines, which feature a nitrosamine (B1359907) functional group within a cyclic alkyl structure.

A prominent member of this group is N-nitrosopyrrolidine (NPYR), a well-established carcinogen found in tobacco smoke and certain foods. acs.org The carcinogenicity of NPYR and other nitrosamines is not inherent to the molecule itself but arises from its metabolic activation in the body. This activation process, primarily occurring in the liver, involves enzymatic hydroxylation at the α-carbon (the carbon atom adjacent to the nitrosamine group). This hydroxylation results in the formation of an unstable intermediate, α-hydroxy-N-nitrosopyrrolidine.

Rationale for Investigating α Acetoxy N Nitrosopyrrolidine As a Mechanistic Probe

The direct study of α-hydroxy-N-nitrosopyrrolidine is challenging due to its high reactivity and short half-life. To overcome this, chemists synthesized α-acetoxy-N-nitrosopyrrolidine as a stable precursor. acs.orgnih.govnih.gov This compound serves as an excellent mechanistic probe because it readily undergoes hydrolysis (the cleavage of a chemical bond by the addition of water) to generate the desired reactive intermediate, α-hydroxy-N-nitrosopyrrolidine, under controlled laboratory conditions. nih.govnih.gov

The rationale for using α-acetoxy-N-nitrosopyrrolidine is therefore threefold:

Stability: It is a stable, isolable compound, allowing for its purification and characterization. acs.orgnih.gov

Controlled Release: It can be used to generate the highly reactive α-hydroxy-N-nitrosopyrrolidine in situ, enabling researchers to study its subsequent reactions with biological macromolecules like DNA in a controlled manner. nih.govnih.gov

Mechanistic Insight: By studying the products formed from the reaction of α-acetoxy-N-nitrosopyrrolidine with DNA and its components, scientists can gain a detailed understanding of the DNA damage pathways initiated by the metabolic activation of NPYR. acs.orgnih.gov

Historical Overview of Key Chemical and Biochemical Research Contributions

Chemical Synthesis of alpha-Acetoxy-N-nitrosopyrrolidine

The introduction of an acetoxy group at the α-position to the nitroso function in N-nitrosopyrrolidine is a critical transformation that mimics metabolic activation. Several synthetic routes have been developed to achieve this, primarily focusing on the controlled oxidation and functionalization of suitable precursors.

Anodic Oxidation Routes for N-Acetylpyrrolidine Derivatives

Anodic oxidation provides a powerful and efficient method for the introduction of an oxygenated function at the α-carbon of N-acylamines. While direct anodic oxidation of N-nitrosopyrrolidine can be complex, a more controlled approach involves the oxidation of an N-acetylpyrrolidine precursor. This electrochemical method has been successfully applied to the synthesis of the analogous compound, α-acetoxy-N-nitrosomorpholine. nih.gov The synthesis of α-acetoxy-N-nitrosopyrrolidine can be envisioned through a similar pathway.

The process begins with the anodic oxidation of N-acetylpyrrolidine in a suitable solvent like methanol. This electrochemical step introduces a methoxy (B1213986) group at the α-position. The resulting α-methoxy-N-acetylpyrrolidine is then subjected to nitrosation, followed by hydrolysis of the acetyl group and subsequent conversion of the methoxy group to the desired acetoxy functionality. This multi-step, one-pot procedure offers a significant improvement in yield over other methods.

Directed Acetoxylation Reactions of N-Nitrosopyrrolidine Precursors

Directed acetoxylation offers another key synthetic strategy, enabling the specific introduction of an acetoxy group at the desired position. One of the common reagents for this transformation is lead tetraacetate (LTA). The reaction of N-nitrosopyrrolidine with lead tetraacetate in a suitable solvent can lead to the direct introduction of an acetoxy group at the α-position. This method relies on the ability of the nitrosamino group to direct the oxidation to the adjacent carbon atom.

The reaction proceeds through the generation of a reactive intermediate, likely involving an N-nitrosaminium ion, which is then trapped by an acetate (B1210297) anion. The efficiency of this reaction can be influenced by the reaction conditions, including temperature and the presence of catalysts.

Stereo- and Regioselective Synthetic Approaches

The principles of stereoselective and regioselective synthesis are critical when dealing with substituted pyrrolidine (B122466) rings or when specific isomers are required for biological testing. While the synthesis of unsubstituted α-acetoxy-N-nitrosopyrrolidine does not present stereochemical challenges at the acetoxylated carbon, the synthesis of substituted analogs requires careful control.

For instance, if the pyrrolidine ring is substituted, the introduction of the acetoxy group can lead to diastereomers. Achieving stereoselectivity in such cases might involve the use of chiral auxiliaries or stereoselective catalysts.

Regioselectivity becomes a key consideration when there are multiple, non-equivalent α-positions in a substituted N-nitrosopyrrolidine. The directing effect of the nitroso group generally favors functionalization at the less sterically hindered α-carbon. However, achieving high regioselectivity might require the use of specific directing groups or pre-functionalization of the desired position. While specific examples for the stereo- and regioselective synthesis of α-acetoxy-N-nitrosopyrrolidine derivatives are not extensively documented in the literature, general principles of asymmetric synthesis and directed functionalization of heterocyclic compounds could be applied. nih.gov

Synthesis of Deuterium-Labeled this compound for Isotope Effect Studies

The synthesis of isotopically labeled compounds is essential for elucidating reaction mechanisms, particularly for studying kinetic isotope effects (KIE). The preparation of deuterium-labeled α-acetoxy-N-nitrosopyrrolidine allows for the investigation of the role of C-H bond cleavage in its decomposition and reactions with nucleophiles.

A common strategy for introducing deuterium (B1214612) at the α-position involves the use of deuterated starting materials or reagents. For instance, N-acetylpyrrolidine could be subjected to H/D exchange at the α-position under basic conditions using a deuterium source like D₂O, followed by the anodic oxidation and subsequent steps as described in section 2.1.1. Alternatively, reduction of a suitable precursor with a deuterated reducing agent, such as sodium borodeuteride (NaBD₄), could be employed to introduce deuterium at a specific position. The resulting deuterated α-hydroxy-N-nitrosopyrrolidine could then be acetylated to yield the desired product. The synthesis of deuterium-labeled N-nitrosodiethanolamine and N-nitroso-2-hydroxymorpholine has been reported, providing a basis for similar approaches to α-acetoxy-N-nitrosopyrrolidine. jst.go.jp

Preparation of Structurally Related alpha-Acetoxy-N-nitrosamines for Comparative Analysis

To understand the structure-activity relationships of α-acetoxy-N-nitrosopyrrolidine, the synthesis of structurally related analogs is of great importance. These analogs, which include cyclic nitrosamines with different ring sizes or acyclic nitrosamines, serve as valuable tools for comparative studies of chemical reactivity, and biological activity.

Key analogs that have been synthesized and studied alongside α-acetoxy-N-nitrosopyrrolidine include α-acetoxy-N-nitrosopiperidine and α-acetoxy-N-nitrosomorpholine. nih.govresearchgate.net The synthesis of these compounds often follows similar methodologies to that of α-acetoxy-N-nitrosopyrrolidine, such as anodic oxidation of the corresponding N-acetylated precursors or directed acetoxylation.

Kinetics of Hydrolysis and Solvolysis in Aqueous Media

The stability of α-acetoxy-N-nitrosopyrrolidine is highly dependent on the conditions of its aqueous environment. The rate of its decomposition through hydrolysis and solvolysis is significantly influenced by factors such as pH, solvent composition, and the presence of electrolytes.

The hydrolysis of α-acetoxy-N-nitrosopyrrolidine follows first-order kinetics and is subject to both acid and base catalysis. researchgate.netacs.org Studies on analogous α-acetoxynitrosamines, such as α-acetoxy-N-nitrosomorpholine, have demonstrated a characteristic pH-rate profile. This profile typically shows a region at low pH where the reaction is acid-catalyzed, a pH-independent region around neutral pH, and a base-catalyzed region at high pH. researchgate.netacs.org

In acidic conditions, the decomposition mechanism is proposed to involve the rapid, reversible protonation of the imino nitrogen. This is followed by a slow, general base-catalyzed addition of water to form a tetrahedral intermediate, which is also an α-hydroxynitrosamine. researchgate.net This intermediate then rapidly decomposes. The decomposition is also catalyzed by general acids. researchgate.net At physiological pH, α-acetoxy-N-nitrosopyrrolidine exhibits a reactivity that is over 100 times different from its six-membered ring analogue, α-acetoxy-N-nitrosopiperidine, highlighting the influence of ring size on stability. researchgate.net

Illustrative pH-Dependent Hydrolysis Rate Constants for an Analogous α-Acetoxynitrosamine

| pH | Dominant Mechanism | Representative Half-Life (t½) |

|---|---|---|

| < 4 | Acid Catalysis | Minutes to hours |

| 4 - 8 | pH-Independent | Hours |

| > 8 | Base Catalysis | Minutes to hours |

This table is illustrative, based on the behavior of analogous compounds like α-acetoxy-N-nitrosomorpholine, to demonstrate the principle of pH-dependent hydrolysis. researchgate.net

Kinetic studies of related α-acetoxynitrosamines are often conducted in buffered solutions with a constant ionic strength, typically 1.0 M, to maintain consistent experimental conditions and minimize the effect of varying ionic activity on reaction rates. researchgate.netacs.org While comprehensive studies detailing the effect of a wide range of solvent polarities and ionic strengths on the stability of α-acetoxy-N-nitrosopyrrolidine are not extensively documented, it is a fundamental principle that such changes will alter the decomposition kinetics.

Expected Influence of Medium Properties on Decomposition Rate

| Parameter | Change | Expected Effect on Rate | Rationale |

|---|---|---|---|

| Solvent Polarity | Increase | Increase | Stabilization of charged intermediates and transition states. |

| Ionic Strength | Increase | Variable | Can influence activity coefficients of reactants and transition states. |

This table represents expected trends based on general principles of physical organic chemistry and studies of related reactions.

Generation and Characterization of Reactive Intermediates

The hydrolysis of α-acetoxy-N-nitrosopyrrolidine is a multistep process that generates a cascade of highly reactive intermediates. These transient species are the ultimate electrophiles responsible for the alkylation of biological molecules like DNA.

A key step in the decomposition of α-acetoxy-N-nitrosopyrrolidine is the heterolytic cleavage of the acetoxy group, which leads to the formation of a resonance-stabilized N-nitrosiminium ion. researchgate.net The existence of this intermediate is supported by several lines of experimental evidence.

Kinetic studies have shown that the hydrolysis rate decreases in the presence of increasing concentrations of acetate ions. This phenomenon, known as common ion inhibition, is indicative of a reversible first step where the acetate leaving group can re-attack the iminium ion intermediate, reforming the starting material. researchgate.netacs.org Furthermore, the N-nitrosiminium ion can be intercepted by other nucleophiles. Azide ion trapping experiments have successfully demonstrated the formation of an azido-substituted product, confirming the presence of this electrophilic intermediate. researchgate.net

Following its formation, the N-nitrosiminium ion is attacked by water, yielding an unstable α-hydroxy-N-nitrosopyrrolidine. This intermediate is believed to be the proximate carcinogenic form of N-nitrosopyrrolidine. nih.govnih.gov This α-hydroxynitrosamine is unstable and undergoes spontaneous ring-opening to form 4-oxobutanediazohydroxide. nih.govnih.gov

This diazohydroxide is a crucial intermediate that can exist in equilibrium with other reactive species. While 4-oxobutanediazohydroxide itself has not been directly isolated from these reactions due to its instability, its formation is strongly inferred from the structures of the DNA adducts observed in both in vitro and in vivo experiments. nih.govnih.govacs.org For instance, the reaction of α-acetoxy-N-nitrosopyrrolidine with DNA or deoxyguanosine results in the formation of N²-(tetrahydrofuran-2-yl)deoxyguanosine. nih.govnih.gov This adduct is formed after the initial alkylation by the 4-oxobutylating species and subsequent cyclization. Another solvolysis product identified is crotonaldehyde, which can also form DNA adducts. nih.gov

The 4-oxobutanediazohydroxide intermediate is a precursor to even more reactive electrophiles. It can lose a hydroxide (B78521) ion to form a 4-oxobutanediazonium ion. nih.gov Alkanediazonium ions are notoriously unstable and readily lose molecular nitrogen (N₂) to generate highly reactive carbocations (or carbonium ions).

Product analysis from the reaction of α-acetoxy-N-nitrosopyrrolidine with deoxyguanosine has shown that a significant portion of the resulting adducts are derived from an "open chain diazonium ion or related intermediates". nih.gov The subsequent loss of dinitrogen from the diazonium ion would generate a 4-oxobutyl cation. This carbocation is a potent electrophile that can be attacked by various nucleophilic sites on DNA bases. The formation of tetrahydrofuranyl adducts may also involve stable oxonium ion-derived electrophiles, which are in equilibrium with the open-chain hydroxy-substituted carbocation. nih.gov

Production of Aldehyde Species (e.g., 4-hydroxybutanal, 2-butenal)

The decomposition of α-acetoxy-N-nitrosopyrrolidine is known to generate aldehyde species through solvolysis. nih.gov Research has identified several key aldehyde-related products resulting from its reaction in aqueous environments.

Detailed Research Findings:

In studies investigating the reaction of α-acetoxy-N-nitrosopyrrolidine with DNA, several aldehyde-derived products have been characterized. nih.gov The primary products identified in neutral thermal hydrolysates are 2-hydroxytetrahydrofuran, which is the cyclic hemiacetal form of 4-hydroxybutanal, and paraldol, a dimer of 3-hydroxybutanal. nih.gov

4-Hydroxybutanal (existing as 2-Hydroxytetrahydrofuran): This is a major product derived from the decomposition of α-acetoxy-N-nitrosopyrrolidine. nih.gov It primarily originates from the hydrolysis of N2-(tetrahydrofuran-2-yl)deoxyguanosine, a major DNA adduct formed by the nitrosamine (B1359907). nih.govnih.gov

3-Hydroxybutanal: This compound is formed and subsequently dimerizes to produce paraldol. nih.gov The formation of these products is linked to adducts produced by the reaction of crotonaldehyde or paraldol with DNA. nih.gov

Crotonaldehyde (2-Butenal): Crotonaldehyde is recognized as a metabolite and a solvolysis product of α-acetoxy-N-nitrosopyrrolidine. nih.gov Its formation contributes to the pool of reactive aldehydes that can subsequently interact with cellular macromolecules. nih.gov

The identification of these aldehyde species provides insight into the complex chemical transformations that α-acetoxy-N-nitrosopyrrolidine undergoes and its potential to generate reactive carbonyl compounds.

Table 1: Aldehyde-Related Species from α-Acetoxy-N-nitrosopyrrolidine Decomposition

| Detected Product | Precursor/Related Aldehyde | Notes | Source |

| 2-Hydroxytetrahydrofuran | 4-Hydroxybutanal | Major product found in neutral thermal hydrolysates of DNA treated with α-acetoxy-N-nitrosopyrrolidine. nih.gov | nih.gov |

| Paraldol | 3-Hydroxybutanal | A dimer of 3-hydroxybutanal, present to a lesser extent than 2-hydroxytetrahydrofuran. nih.gov | nih.gov |

| Crotonaldehyde Adducts | 2-Butenal (Crotonaldehyde) | Crotonaldehyde is a known solvolysis product and metabolite. nih.gov | nih.gov |

Mechanistic Pathways of Decomposition under Varying Conditions

The decomposition of α-acetoxy-N-nitrosopyrrolidine is mechanistically complex and highly influenced by the surrounding chemical environment, particularly pH. researchgate.netnih.gov Studies on analogous α-acetoxy-N-nitrosamines reveal that the decomposition can proceed through different pathways, including pH-independent, acid-catalyzed, and base-catalyzed routes. researchgate.netnih.govnih.gov

At neutral pH, the decomposition mechanism for related α-acetoxynitrosamines is believed to involve the formation of an N-nitrosiminium ion intermediate. researchgate.netnih.gov This pathway can be influenced by the presence of common ions; for instance, increasing concentrations of acetate ion can decrease the observed rate of decomposition, which is consistent with a common-ion inhibition mechanism. researchgate.netnih.gov

Decomposition under Different pH Regimes:

The rate and dominant mechanism of decomposition for compounds structurally similar to α-acetoxy-N-nitrosopyrrolidine exhibit significant pH dependence.

Acidic Conditions (Low pH): In acidic solutions, the decomposition is subject to acid catalysis. researchgate.netnih.govnih.gov

Neutral Conditions (Physiological pH): Near neutral pH, a pH-independent reaction pathway tends to dominate. researchgate.netnih.gov For α-acetoxy-N-nitrosopyrrolidine and its analogues, this involves the rate-limiting formation of an N-nitrosiminium ion. researchgate.net

Basic Conditions (High pH): In alkaline environments, the decomposition is base-catalyzed. researchgate.netnih.govnih.gov

This pH-dependent reactivity is a critical factor in understanding the chemical stability and biological activity of α-acetoxy-N-nitrosopyrrolidine.

Table 2: Influence of pH on Decomposition Pathways of Analogous α-Acetoxynitrosamines

| Condition | Dominant Mechanism | Key Intermediates | Source |

| Low pH | Acid-catalyzed | Protonated species | researchgate.netnih.govnih.gov |

| Neutral pH | pH-independent | N-Nitrosiminium ion | researchgate.netnih.gov |

| High pH | Base-catalyzed | Hydroxide addition intermediates | researchgate.netnih.govnih.gov |

Enzymatic Biotransformation and Metabolic Activation Pathways of N Nitrosopyrrolidine

Alpha-Hydroxylation as the Principal Metabolic Route

The metabolic activation of N-nitrosopyrrolidine (NPYR) to its ultimate carcinogenic form is initiated by enzymatic α-hydroxylation. nih.gov This critical step is catalyzed by cytochrome P450 (CYP) enzymes and is considered the key activation pathway in the carcinogenesis of cyclic nitrosamines like NPYR. nih.govnih.gov The process involves the introduction of a hydroxyl group at the α-carbon position of the pyrrolidine (B122466) ring, leading to the formation of an unstable intermediate. nih.gov

Identification and Characterization of Cytochrome P450 Isoforms Involved

The metabolic activation of N-nitrosamines is largely carried out by various isoforms of the cytochrome P450 (CYP) enzyme system. These enzymes, primarily located in the liver and other tissues, play a crucial role in the biotransformation of a wide range of xenobiotics, including the conversion of procarcinogens to their active forms. nih.govyoutube.com Several specific CYP isoforms have been identified as key players in the metabolism of N-nitrosopyrrolidine (NPYR) and other structurally related nitrosamines. nih.govnih.govoup.comproteopedia.org

Extensive research has pinpointed several cytochrome P450 isoforms as being centrally involved in the metabolic activation of N-nitrosopyrrolidine (NPYR). Among these, CYP2E1 has been identified as a major catalyst for the metabolic activation of various nitrosamines, including NPYR. nih.govnih.gov Studies have shown that CYP2E1 is the most active P450 species in the metabolism of NPYR. nih.gov

The CYP2A subfamily also plays a significant role. Specifically, human CYP2A6 and its rat homolog, CYP2A3, are important enzymes in nitrosamine (B1359907) α-hydroxylation. nih.govnih.gov While CYP2A6 is a key enzyme in the metabolism of several tobacco-related nitrosamines, its role in NPYR metabolism is part of a broader capacity of the CYP2A subfamily to metabolize cyclic nitrosamines. nih.govnih.gov For instance, expressed rat CYP2A3 has been shown to be a poor catalyst of NPYR α-hydroxylation compared to its activity on other nitrosamines like N-nitrosopiperidine (NPIP). nih.govresearchgate.net However, other P450 2A enzymes, including mouse P450 2A4 and 2A5, and human P450 2A13, also contribute to the metabolism of these compounds, demonstrating a structure-activity relationship within the subfamily. nih.gov

The involvement of P450 2G1 in NPYR metabolism has also been considered, particularly in nasal tissues where it is expressed. While its role in NPIP α-hydroxylation is suggested by inhibition studies, its specific contribution to NPYR metabolism remains less clear, though it is hypothesized that like CYP2A3, it may hydroxylate NPIP more efficiently than NPYR. acs.org The differential catalytic efficiencies of these various P450 isoforms towards NPYR and its structural analogs underscore the tissue-specific nature of nitrosamine activation and subsequent organ-specific carcinogenesis.

The substrate specificity and catalytic efficiency of cytochrome P450 isoforms for N-nitrosopyrrolidine (NPYR) metabolism are crucial for understanding its carcinogenic potential. Kinetic parameters such as the Michaelis-Menten constant (K_M) and maximum velocity (V_max) provide quantitative measures of these enzymatic processes.

Expressed rat cytochrome P450 2A3, for example, demonstrates a significantly lower affinity and catalytic efficiency for NPYR α-hydroxylation compared to its structural analog, N-nitrosopiperidine (NPIP). The K_M for P450 2A3-mediated NPYR metabolism to 2-hydroxytetrahydrofuran (B17549) (2-OH-THF) was found to be 1198 ± 308 μM. nih.govoup.com In contrast, the K_M for NPIP metabolism to 2-hydroxytetrahydropyran (B1345630) (2-OH-THP) by the same enzyme was 61.6 ± 20.5 μM, indicating a much higher affinity for NPIP. nih.govoup.com

This disparity is also reflected in the catalytic efficiency (V_max/K_M). For NPYR, the catalytic efficiency of P450 2A3 was 6.95 pmol/min/nmol P450/μM, whereas for NPIP it was 22 times higher at 153 pmol/min/nmol P450/μM. oup.com This suggests that P450 2A3 is a much more efficient catalyst for the α-hydroxylation of NPIP than for NPYR.

Similarly, studies with rat nasal microsomes, which contain various P450 isoforms including those from the 2A and 2G families, have shown a clear preference for NPIP over NPYR. The K_M values for NPYR α-hydroxylation in these microsomes ranged from 484 to 7660 μM, significantly higher than those for NPIP (13.9–34.7 μM). acs.org Consequently, the catalytic efficiencies for NPIP α-hydroxylation were 20 to 37 times higher than for NPYR in these tissues. acs.org

Interactive Data Table: Kinetic Parameters of N-Nitrosopyrrolidine and N-Nitrosopiperidine Metabolism by Rat P450 2A3

| Substrate | Product | Enzyme | K_M (μM) | V_max/K_M (pmol/min/nmol P450/μM) |

| N-Nitrosopyrrolidine (NPYR) | 2-Hydroxytetrahydrofuran (2-OH-THF) | P450 2A3 | 1198 ± 308 | 6.95 |

| N-Nitrosopiperidine (NPIP) | 2-Hydroxytetrahydropyran (2-OH-THP) | P450 2A3 | 61.6 ± 20.5 | 153 |

Data sourced from studies on expressed rat cytochrome P450 2A3. oup.com

Formation of alpha-Hydroxy-N-nitrosopyrrolidine as a Proximate Intermediate

The enzymatic α-hydroxylation of N-nitrosopyrrolidine (NPYR) results in the formation of α-hydroxy-N-nitrosopyrrolidine. nih.gov This compound is a highly unstable and reactive proximate intermediate in the metabolic activation pathway of NPYR. nih.govnih.govnih.gov Due to its instability, direct isolation and characterization from biological systems are challenging. Therefore, stable precursors like α-acetoxy-N-nitrosopyrrolidine are often used in experimental studies to generate α-hydroxy-N-nitrosopyrrolidine in situ. nih.govnih.govnih.gov

Upon its formation, α-hydroxy-N-nitrosopyrrolidine spontaneously decomposes. nih.gov This decomposition leads to the formation of a diazohydroxide intermediate, which can then either hydrolyze to form 4-hydroxybutyraldehyde (B1207772) or react with cellular nucleophiles, including DNA. nih.gov The 4-hydroxybutyraldehyde exists in equilibrium with its cyclic hemiacetal form, 2-hydroxytetrahydrofuran. nih.gov The detection of 2-hydroxytetrahydrofuran in in vitro microsomal incubations and in vivo studies serves as evidence for the metabolic α-hydroxylation of NPYR. nih.gov The formation of this proximate intermediate is a critical step, as its subsequent reactions are responsible for the mutagenic and carcinogenic properties of NPYR. nih.gov

Comparative Enzymatic Metabolism of N-Nitrosopyrrolidine with N-Nitrosopiperidine and Other Nitrosamines

The enzymatic metabolism of N-nitrosopyrrolidine (NPYR) exhibits notable differences when compared to its structural analog, N-nitrosopiperidine (NPIP), and other nitrosamines. These differences in metabolic activation, particularly in the rates of α-hydroxylation, are believed to be a key factor in their distinct carcinogenic profiles. nih.govoup.comoup.com While NPYR primarily induces liver tumors in rats, NPIP is a potent esophageal carcinogen. nih.govoup.comoup.com

Differences in Alpha-Hydroxylation Rates Across Analogous Cyclic Nitrosamines

Significant differences in the rates of α-hydroxylation are observed between N-nitrosopyrrolidine (NPYR) and its six-membered ring analog, N-nitrosopiperidine (NPIP). Studies using rat esophageal microsomes have demonstrated a much higher rate of α-hydroxylation for NPIP compared to NPYR. oup.com At a substrate concentration of 4 μM, esophageal microsomes converted NPIP to its α-hydroxylated product, 2-hydroxytetrahydropyran, at a velocity 40-fold higher than the conversion of NPYR to 2-hydroxytetrahydrofuran. nih.govoup.com This preferential metabolic activation of NPIP in the esophagus is consistent with its potent carcinogenicity in this tissue. oup.com

In contrast, rat liver microsomes metabolize both NPYR and NPIP with comparable efficiencies. nih.govoup.com The catalytic efficiency (Vmax/KM) for NPYR metabolism to 2-hydroxytetrahydrofuran in liver microsomes was 3.23 pmol/min/mg/μM, which is similar to that of NPIP metabolism to 2-hydroxytetrahydropyran (3.80–4.61 pmol/min/mg/μM). nih.govoup.com

Furthermore, investigations with expressed cytochrome P450 enzymes have corroborated these findings. Rat P450 2A3, for instance, is a significantly better catalyst for NPIP α-hydroxylation than for NPYR. nih.govoup.com The catalytic efficiency of P450 2A3 for NPIP is 22 times higher than for NPYR. oup.com Similarly, P450 2A enzymes in general, including human P450 2A6 and mouse P450 2A4, 2A5, and 2A13, exhibit lower K_M and higher catalytic efficiency values for NPIP α-hydroxylation compared to NPYR. nih.gov

These differences in α-hydroxylation rates are not limited to the comparison between NPYR and NPIP. Studies involving other nitrosamines, such as the tobacco-specific nitrosamine N'-nitrosonornicotine (NNN), have shown that P450 2A enzymes generally catalyze the α-hydroxylation of NNN with even greater efficiency than both NPIP and NPYR. nih.gov The steric and electronic properties of the nitrosamine structure, including the ring size and the presence of other functional groups, play a crucial role in determining the substrate specificity and catalytic rates of the metabolizing enzymes. nih.govacs.org

Interactive Data Table: Comparative α-Hydroxylation of N-Nitrosopyrrolidine and N-Nitrosopiperidine by Rat Esophageal Microsomes

| Substrate | Relative Velocity of α-Hydroxylation |

| N-Nitrosopiperidine (NPIP) | ~40-fold higher |

| N-Nitrosopyrrolidine (NPYR) | Baseline |

Data based on a substrate concentration of 4 μM. nih.govoup.com

Elucidation of Mechanistic Basis for Differential Enzyme Selectivity

The metabolic conversion of N-nitrosopyrrolidine is not a uniform process but is instead characterized by a marked selectivity among different cytochrome P450 isozymes. This differential selectivity is a key determinant of tissue-specific toxicity and carcinogenic potential. The primary enzymes responsible for the metabolic activation of NPYR belong to the CYP2A and CYP2E1 subfamilies. nih.govacs.orgnih.gov

Research has demonstrated that various P450 isoforms exhibit distinct catalytic efficiencies (kcat/Km) for NPYR α-hydroxylation. For instance, studies comparing rat, mouse, and human P450 2A enzymes revealed significant differences in their ability to metabolize NPYR and other structurally related nitrosamines like N'-nitrosonornicotine (NNN) and N-nitrosopiperidine (NPIP). nih.govacs.org While human P450 2A6 and 2A13, along with rat P450 2A3 and mouse P450 2A5, are significant catalysts for the α-hydroxylation of these compounds, their efficiencies vary. nih.govacs.org For example, mouse P450 2A5 is a highly efficient catalyst for NNN 5'-hydroxylation, whereas P450 2A4 is the least efficient, despite the two enzymes sharing a high degree of amino acid sequence identity. nih.gov

The mechanistic basis for this selectivity lies in the specific structural features of the enzyme's active site. Factors such as the size and shape of the active site cavity, steric hindrance, and the electronic environment created by specific amino acid residues dictate the orientation and binding affinity of the substrate. acs.orgnih.gov For example, substitutions on the α-carbon of a nitrosamine can inhibit metabolic activation due to steric hindrance. acs.org Furthermore, the presence of certain functional groups or structural motifs within the substrate molecule can either promote or decrease the probability of α-hydroxylation, influencing which P450 isozyme will preferentially metabolize it. acs.orgnih.gov

In addition to the CYP2A family, CYP2E1 has been identified as a major and highly active enzyme in the metabolism of NPYR. nih.gov This isozyme is known for its role in activating low molecular weight nitrosamines. nih.gov The selectivity of different P450 enzymes, such as the preference of P450IIE1 for demethylation over debutylation of N-nitrosobutylmethylamine, while P450IIB1 efficiently catalyzes both reactions, highlights the principle of alkyl group selectivity that also governs the metabolism of cyclic nitrosamines like NPYR. nih.gov

This enzymatic selectivity is not limited to hepatic metabolism. Tissues such as the nasal mucosa and tracheobronchial mucosa in rodents have also shown a marked ability to metabolize NPYR, indicating the presence of specific P450 isozymes in these extrahepatic sites that contribute to its organ-specific effects. nih.gov

Table 1: Key Cytochrome P450 Enzymes in N-Nitrosopyrrolidine Metabolism

| Enzyme Family | Specific Isozymes | Role in NPYR Metabolism | References |

|---|---|---|---|

| CYP2A | P450 2A3 (rat), P450 2A5 (mouse), P450 2A6 (human), P450 2A13 (human) | Catalyze α-hydroxylation, the key activation pathway. | nih.gov, acs.org |

| CYP2E1 | P450IIE1 | Major enzyme responsible for the metabolic activation of NPYR. | nih.gov |

| CYP2B | P450IIB1 | Demonstrates different alkyl group selectivity compared to CYP2E1, highlighting principles of enzyme-substrate specificity. | nih.gov |

Secondary Metabolic Transformations and Product Formation

The initial α-hydroxylation of N-nitrosopyrrolidine by cytochrome P450 enzymes yields an unstable intermediate, α-hydroxy-N-nitrosopyrrolidine. nih.govaacrjournals.org This compound is not directly observable under physiological conditions due to its short half-life. To study its chemistry and biological effects, researchers utilize stable precursors like α-acetoxy-N-nitrosopyrrolidine , which hydrolyzes in situ to generate the reactive α-hydroxy species. nih.govaacrjournals.org

The decomposition of α-hydroxy-N-nitrosopyrrolidine is a spontaneous process that initiates the formation of subsequent metabolites. The α-hydroxynitrosamine undergoes ring opening to form a highly reactive electrophilic intermediate, a diazohydroxide. acs.org This species is central to the ultimate biological effects of NPYR.

The subsequent fate of this diazohydroxide leads to the formation of several products:

Hydrolysis Products: The primary, non-DNA-reactive pathway for the diazohydroxide is hydrolysis. This reaction yields 4-hydroxybutyraldehyde. nih.govaacrjournals.org Due to its own instability, 4-hydroxybutyraldehyde readily cyclizes to form a more stable cyclic hemiacetal, 2-hydroxytetrahydrofuran. nih.govaacrjournals.orgacs.org The detection of 2-hydroxytetrahydrofuran (often as its dinitrophenylhydrazone derivative) in microsomal incubations and in vivo serves as direct evidence for the metabolic α-hydroxylation of NPYR. nih.govaacrjournals.org

DNA Adducts: The electrophilic diazohydroxide can react with cellular nucleophiles, most significantly with DNA bases. This covalent binding results in the formation of DNA adducts, which are widely considered to be the initiating lesions in chemical carcinogenesis. acs.org

Other Metabolites: Besides the major product, 2-hydroxytetrahydrofuran, other minor metabolites such as crotonaldehyde (B89634) have been reported. acs.org Additionally, some studies suggest the existence of further metabolic steps. Evidence points towards a cytosol-dependent bioactivation process, where a microsome-generated pre-mutagen can be further converted by cytosolic enzymes into more potent mutagens. nih.govnih.gov This indicates that the metabolic cascade is complex, involving both microsomal and cytosolic components.

Table 2: Products of N-Nitrosopyrrolidine Metabolic Activation

| Initial Metabolite | Decomposition Intermediate | Secondary Products | Biological Significance | References |

|---|---|---|---|---|

| α-Hydroxy-N-nitrosopyrrolidine | Diazohydroxide | 2-Hydroxytetrahydrofuran (from 4-hydroxybutyraldehyde) | Major stable hydrolysis product; biomarker of α-hydroxylation. | nih.gov, aacrjournals.org, acs.org |

| α-Hydroxy-N-nitrosopyrrolidine | Diazohydroxide | DNA Adducts | Believed to be the primary initiating event in carcinogenesis. | acs.org |

| α-Hydroxy-N-nitrosopyrrolidine | Diazohydroxide | Crotonaldehyde | Minor metabolite. | acs.org |

| Microsome-generated pre-mutagen | Unknown | More potent mutagens | Indicates a multi-step activation process involving cytosolic enzymes. | nih.gov, nih.gov |

Chemical Interactions of Alpha Acetoxy N Nitrosopyrrolidine with Deoxyribonucleic Acids and Nucleosides

Characterization of Deoxyguanosine Adducts

Deoxyguanosine is a primary target for the reactive metabolites of alpha-acetoxy-N-nitrosopyrrolidine, resulting in a complex mixture of adducts. nih.gov Extensive research has led to the identification and characterization of numerous deoxyguanosine adducts, which can be broadly categorized as cyclic and acyclic.

The reaction of this compound with deoxyguanosine can lead to the formation of cyclic adducts involving the N1 and N2 positions of the guanine (B1146940) base. One such adduct is a 7-(2-oxopropyl)-substituted 1,N2-ethenodeoxyguanosine, which results from the reaction of 4-oxo-2-pentenal with deoxyguanosine. nih.gov The formation of 4-oxo-2-pentenal is an oxygen-dependent process observed during the solvolysis of alpha-acetoxy-N-nitrosopiperidine, a related compound, and its reaction with deoxyguanosine provides a model for the formation of these types of cyclic adducts. nih.gov

A major product formed from the reaction of this compound with both deoxyguanosine and DNA is N2-(tetrahydrofuran-2-yl)deoxyguanosine (THF-dG). nih.govnih.gov The structure of this adduct has been confirmed through independent synthesis, reacting 2-chlorotetrahydrofuran (B82840) or 2,3-dihydrofuran (B140613) with deoxyguanosine. nih.gov THF-dG is relatively unstable but can be converted to a more stable derivative, N2-(4-hydroxybutyl)dG, by reduction with sodium borohydride (B1222165) (NaBH4). nih.gov The formation of THF-dG is significant as it represents a novel class of DNA adducts. nih.gov

In addition to cyclic adducts, a variety of acyclic deoxyguanosine adducts have been identified. The reaction of this compound with deoxyguanosine yields a complex mixture of products. nih.gov Among the newly characterized adducts are four diastereomers of N2-(3-hydroxybutylidene)dGuo, 7-(N-nitrosopyrrolidin-2-yl)Gua, and 2-(2-hydroxypyrrolidin-1-yl)deoxyinosine. nih.gov The identification of these adducts was achieved through a combination of HPLC analysis and comparison with synthesized standards. nih.gov

The formation of adducts from this compound can result in stereoisomers. For instance, the reaction produces diastereomers of N2-(3-hydroxybutylidene)dGuo. nih.gov In a related system involving 5'-acetoxy-N'-nitrosonornicotine, the formation of diastereomers of N2[5-(3-pyridyl)tetrahydrofuran-2-yl]dGuo was observed. csbsju.edu The absolute configuration of these adducts was determined by synthesizing enantiomers of the corresponding hydroxylated precursor and reacting them individually with deoxyguanosine. csbsju.edu This highlights the importance of stereochemistry in understanding the precise nature of the DNA damage induced by these compounds.

Investigation of Adducts with Other Deoxyribonucleosides (Deoxyadenosine, Deoxycytidine, Deoxythymidine)

While deoxyguanosine is a major target, the reactive intermediates from this compound also form adducts with other DNA bases. umn.eduaacrjournals.orgnih.gov Studies have identified adducts with deoxyadenosine (B7792050) (dA), deoxycytidine (dC), and deoxythymidine (dThd). umn.edu

The primary adducts formed with deoxyadenosine and deoxycytidine are N6-(tetrahydrofuran-2-yl)dAdo and N4-(tetrahydrofuran-2-yl)dCyd, respectively. umn.edu These adducts are unstable under neutral thermal hydrolysis. aacrjournals.org For structural confirmation, these adducts were reduced with sodium cyanoborohydride (NaBH3CN) to the more stable N6-(4-hydroxybut-1-yl)dA and N4-(4-hydroxybut-1-yl)dC. umn.eduaacrjournals.org The structures of these reduced products were confirmed by proton NMR, UV, and mass spectrometry. aacrjournals.org

Unstable adducts are also formed with deoxythymidine. umn.edu Reduction of the reaction mixture of this compound and deoxythymidine with NaBH3CN yielded O2-(4-hydroxybut-1-yl)dThd, O4-(4-hydroxybut-1-yl)dThd, and 3-(4-hydroxybut-1-yl)dThd, which were identified by comparison to synthetic standards. umn.edu The formation of these adducts with other nucleosides, particularly the deoxyadenosine adducts, may play a role in the types of mutations observed in NPYR-induced carcinogenesis. aacrjournals.org

Mechanistic Pathways of Adduct Formation

The formation of DNA adducts by this compound proceeds through a series of reactive intermediates. acs.orgacs.org Following the initial enzymatic or chemical hydrolysis that mimics metabolic activation, alpha-hydroxy-N-nitrosopyrrolidine is formed. acs.org This key intermediate is unstable and undergoes spontaneous ring-opening to produce 4-oxobutanediazohydroxide. acs.orgacs.org This intermediate can then lead to a cascade of electrophilic species that react with DNA. acs.orgumn.edu

One significant pathway involves the formation of a cyclic oxonium ion. nih.gov This oxonium ion is a key electrophile responsible for the formation of the tetrahydrofuranyl adducts with deoxyguanosine, deoxyadenosine, and deoxycytidine. nih.gov Another pathway involves the generation of aldehydes, such as crotonaldehyde (B89634), from the solvolysis of this compound. acs.org Crotonaldehyde can then react with deoxyguanosine to form Michael addition products and N2-(3-hydroxybutylidene)dGuo diastereomers. acs.org The formation of these various adducts is also influenced by reaction conditions, such as the presence of oxygen, which was shown to be required for the formation of 4-oxo-2-pentenal from a related compound. nih.gov The diversity of reactive intermediates and resulting adducts underscores the complex mechanisms by which N-nitrosopyrrolidine and its precursors can damage DNA.

Role of Diazonium Ions and Related Electrophiles

The interaction of α-acetoxy-N-nitrosopyrrolidine with DNA is initiated by its hydrolysis to α-hydroxy-N-nitrosopyrrolidine. This metabolically activated intermediate is unstable and undergoes spontaneous ring-opening to form the highly reactive 4-oxobutanediazohydroxide acs.org. This species can then lead to the formation of a diazonium ion, which is a potent electrophile that readily reacts with nucleophilic sites on DNA bases.

The reaction of these open-chain diazonium ion-related intermediates with DNA results in the formation of several types of adducts. Notably, adducts formed from these open-chain intermediates are observed more extensively with α-acetoxy-N-nitrosopyrrolidine compared to the analogous compound, α-acetoxy-N-nitrosopiperidine nih.gov. This highlights the significant role of the diazonium ion pathway in the genotoxicity of N-nitrosopyrrolidine.

Research has identified both acyclic and cyclic guanine adducts resulting from the reaction of α-acetoxy-N-nitrosopyrrolidine with DNA. Two acyclic adducts, 7-(4-oxobutyl)guanine (B44042) and 7-(3-carboxypropyl)guanine, have been characterized. The formation of these adducts is believed to occur primarily through the reaction of 4-oxobutanediazohydroxide with the N7 position of guanine. Studies on the kinetics of their formation indicate that their concentrations peak after approximately 6 hours of reaction and subsequently decrease due to depurination nih.gov.

In addition to acyclic adducts, cyclic adducts are also formed. The major product in the reaction of α-acetoxy-N-nitrosopyrrolidine with deoxyguanosine (dGuo) and DNA is N2-(tetrahydrofuran-2-yl)dGuo nih.gov. This adduct, along with the analogous N6-(tetrahydrofuran-2-yl)deoxyadenosine (dAdo) and N4-(tetrahydrofuran-2-yl)deoxycytidine (dCyd), is formed through the interaction of the electrophilic intermediates with the exocyclic amino groups of the respective nucleobases umn.edu. The formation of these tetrahydrofuranyl adducts provides strong evidence for the involvement of cyclic oxonium ion derivatives in the adduction process acs.orgnih.gov.

The table below summarizes the key adducts formed from the reaction of diazonium ions and related electrophiles derived from α-acetoxy-N-nitrosopyrrolidine with DNA.

| Adduct Name | Nucleobase | Type |

| 7-(4-oxobutyl)guanine | Guanine | Acyclic |

| 7-(3-carboxypropyl)guanine | Guanine | Acyclic |

| N2-(tetrahydrofuran-2-yl)deoxyguanosine | Deoxyguanosine | Cyclic |

| N6-(tetrahydrofuran-2-yl)deoxyadenosine | Deoxyadenosine | Cyclic |

| N4-(tetrahydrofuran-2-yl)deoxycytidine | Deoxycytidine | Cyclic |

Contribution of alpha,beta-Unsaturated Aldehydes (e.g., Crotonaldehyde) to Adduct Formation

The solvolysis of α-acetoxy-N-nitrosopyrrolidine leads to the formation of crotonaldehyde, which then reacts with DNA, primarily at the N1 and N2 positions of deoxyguanosine. This reaction results in the formation of exocyclic 1,N2-propanodeoxyguanosine adducts. These adducts exist as a pair of diastereomers, (6S,8S) and (6R,8R), which can inhibit DNA synthesis and induce G to T transversions nih.gov. The presence of these crotonaldehyde-derived adducts has been confirmed in human lung and liver DNA, with a higher frequency observed in lung tissue acs.orgresearchgate.net.

In addition to the 1,N2-propanodeoxyguanosine adducts, the reaction of crotonaldehyde with DNA also produces paraldol-releasing adducts. Paraldol, a dimer of 3-hydroxybutanal, is a major product found in hydrolysates of DNA that has been treated with crotonaldehyde. In fact, the amount of paraldol can be up to 100 times greater than the previously identified 1,N2-propanodeoxyguanosine adducts, indicating that the formation of paraldol-releasing adducts is a significant consequence of crotonaldehyde-induced DNA damage nih.gov.

The following table presents the major DNA adducts formed from the reaction of crotonaldehyde derived from α-acetoxy-N-nitrosopyrrolidine.

| Adduct Type | Specific Adducts | Significance |

| Exocyclic 1,N2-propanodeoxyguanosine | (6S,8S)- and (6R,8R)-diastereomers | Mutagenic, inhibit DNA synthesis |

| Paraldol-releasing adducts | Not fully characterized | Major products of crotonaldehyde-DNA reaction |

Chemical Stability and Reversibility of Formed Adducts in vitro

The stability of the DNA adducts formed from α-acetoxy-N-nitrosopyrrolidine is a critical factor influencing their persistence in DNA and, consequently, their biological effects. The major adduct, N2-(tetrahydrofuran-2-yl)dG (THF-dG), has been shown to be relatively unstable in vitro nih.gov.

Upon neutral thermal or acid hydrolysis, THF-dG decomposes, yielding deoxyguanosine and 2-hydroxytetrahydrofuran (B17549). This reaction is reversible, meaning that 2-hydroxytetrahydrofuran can react with deoxyguanosine to reform the THF-dG adduct. This reversibility suggests a dynamic equilibrium may exist in vivo, influencing the steady-state levels of this particular adduct nih.gov.

The inherent instability of THF-dG poses challenges for its detection and quantification. To overcome this, a method involving reduction with sodium borohydride (NaBH4) has been developed. This treatment converts the unstable THF-dG into the stable derivative, N2-(4-hydroxybutyl)dG, which can be more readily analyzed nih.gov. Similarly, unstable tetrahydrofuranyl adducts with other nucleobases, such as deoxyadenosine, deoxycytidine, and thymidine, can be stabilized by reduction with sodium cyanoborohydride (NaBH3CN) to their respective N-(4-hydroxybut-1-yl) derivatives for analytical purposes nih.govumn.edu.

The table below summarizes the stability characteristics of the major adducts derived from α-acetoxy-N-nitrosopyrrolidine.

| Adduct | Stability | Notes |

| N2-(tetrahydrofuran-2-yl)dG (THF-dG) | Unstable | Reversibly hydrolyzes to deoxyguanosine and 2-hydroxytetrahydrofuran. Can be stabilized by reduction. |

| Tetrahydrofuranyl adducts with dAdo, dCyd, dThd | Unstable | Can be stabilized by reduction for analysis. |

| 7-(4-oxobutyl)guanine | Unstable | Decreases over time due to depurination. |

Advanced Analytical Methodologies for Mechanistic Research on Alpha Acetoxy N Nitrosopyrrolidine

Chromatographic Separation Techniques for Reaction Mixtures and Metabolites

Chromatographic techniques are fundamental to the analysis of α-acetoxy-N-nitrosopyrrolidine and its derivatives, allowing for the separation of individual components from complex matrices for subsequent identification and quantification.

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the analysis of α-acetoxy-N-nitrosopyrrolidine and its reaction products, especially in the context of its interaction with biological macromolecules like DNA. nih.govnih.gov The versatility of HPLC lies in its compatibility with a wide array of stationary phases and mobile phase compositions, allowing for the fine-tuning of separations based on polarity, size, and charge. For instance, reverse-phase HPLC is commonly employed to separate the various DNA adducts formed from the reaction of α-acetoxy-N-nitrosopyrrolidine. nih.govnih.gov

The power of HPLC is significantly enhanced by the diversity of detection methods that can be coupled with it:

UV/Vis Detection: Ultraviolet-Visible (UV/Vis) detection is a robust and widely used method for detecting chromophoric molecules. In the study of α-acetoxy-N-nitrosopyrrolidine, UV detection is instrumental in the initial identification and quantification of reaction products that absorb UV light, such as certain DNA adducts. nih.govnih.gov For example, the UV spectrum of a major adduct peak can exhibit a maximum absorbance at a specific wavelength, aiding in its preliminary identification. nih.gov

Mass Spectrometry (MS) Detection: The coupling of HPLC with mass spectrometry (LC-MS) provides a powerful tool for the direct identification of separated components based on their mass-to-charge ratio. This is particularly crucial for the unambiguous identification of novel and unexpected reaction products. nih.govrsc.org

Fluorescence Detection: For compounds that are fluorescent or can be derivatized with a fluorescent tag, fluorescence detection offers high sensitivity and selectivity. While less commonly reported for α-acetoxy-N-nitrosopyrrolidine itself, this technique is valuable for the analysis of specific fluorescent derivatives or reaction products.

A typical HPLC system for analyzing the reaction of α-acetoxy-N-nitrosopyrrolidine with deoxyribonucleosides might involve a C18 reverse-phase column with a gradient elution using a mixture of aqueous buffers and an organic modifier like acetonitrile (B52724) or methanol.

Table 1: HPLC Systems for α-Acetoxy-N-nitrosopyrrolidine Reaction Product Analysis

| Parameter | System 1 | System 2 |

| Column | C18 Reverse-Phase | Phenyl-Hexyl |

| Mobile Phase A | 0.1% Formic Acid in Water | 10 mM Ammonium Acetate (B1210297) |

| Mobile Phase B | Acetonitrile | Methanol |

| Gradient | 5-95% B over 60 min | 10-100% B over 45 min |

| Detection | UV (254 nm), ESI-MS | DAD (220-400 nm), MS/MS |

Gas Chromatography (GC) is a powerful technique for the separation and analysis of volatile and semi-volatile compounds. In the context of α-acetoxy-N-nitrosopyrrolidine research, GC is particularly useful for identifying and quantifying volatile degradation products or derivatives of its reaction intermediates. The solvolysis of α-acetoxy-N-nitrosopyrrolidine can lead to the formation of various volatile aldehydes and other small molecules.

To enhance volatility and thermal stability, non-volatile products can be chemically derivatized prior to GC analysis. A common derivatization technique is silylation, which replaces active hydrogens with a trimethylsilyl (B98337) group.

The coupling of GC with a mass spectrometer (GC-MS) is a standard and highly effective method for the definitive identification of volatile compounds. The mass spectrum of each separated component provides a molecular fingerprint that can be compared to spectral libraries for positive identification. nih.govnih.gov For instance, GC-MS has been instrumental in the analysis of various nitrosamines in different matrices. nih.gov

Supercritical Fluid Chromatography (SFC) is a chromatographic technique that utilizes a supercritical fluid, most commonly carbon dioxide, as the mobile phase. SFC can be particularly advantageous for the separation of thermally labile or complex mixtures that are not easily analyzed by GC or HPLC. While direct applications of SFC for the analysis of α-acetoxy-N-nitrosopyrrolidine are not extensively documented, its potential for separating complex mixtures of its reaction products, including isomeric DNA adducts, is significant. The use of supercritical fluids for extraction (Supercritical Fluid Extraction, SFE) has been reported for related nitrosamines, highlighting the utility of this technology in the broader field of nitrosamine (B1359907) analysis. nih.gov

The primary advantages of SFC include faster separations, lower viscosity of the mobile phase leading to higher efficiency, and the use of more environmentally friendly solvents. The detectors used in HPLC, including UV and MS, are generally compatible with SFC.

Spectroscopic and Spectrometric Characterization Techniques

Following chromatographic separation, spectroscopic and spectrometric techniques are indispensable for the detailed structural elucidation of the isolated compounds.

Mass spectrometry is a cornerstone analytical technique that provides information about the mass-to-charge ratio of ions, enabling the determination of molecular weights and elemental compositions.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): This technique involves coupling HPLC with two mass analyzers in series. The first mass spectrometer selects a specific ion (precursor ion), which is then fragmented, and the resulting fragment ions (product ions) are analyzed by the second mass spectrometer. This process, known as tandem mass spectrometry (MS/MS), provides detailed structural information and is highly specific for the identification and quantification of compounds in complex mixtures. nih.govrsc.org In the analysis of α-acetoxy-N-nitrosopyrrolidine reaction products, LC-MS/MS is crucial for identifying DNA adducts by comparing their fragmentation patterns with those of synthetic standards. nih.gov

Gas Chromatography-Tandem Mass Spectrometry (GC-MS/MS): Similar to LC-MS/MS, this technique couples GC with tandem mass spectrometry. It offers very high selectivity and sensitivity for the analysis of volatile compounds and is particularly useful for detecting trace levels of specific degradation products or derivatives of α-acetoxy-N-nitrosopyrrolidine.

High-Resolution Mass Spectrometry (HRMS): HRMS provides highly accurate mass measurements, which allows for the determination of the elemental composition of a molecule. This capability is invaluable for the identification of unknown compounds, such as novel metabolites or reaction products of α-acetoxy-N-nitrosopyrrolidine, where a standard is not available for comparison. rsc.org

Table 2: Mass Spectrometric Data for a Hypothetical α-Acetoxy-N-nitrosopyrrolidine Adduct

| Parameter | Value |

| Precursor Ion (m/z) | 298.1234 |

| Formula (from HRMS) | C12H15N5O4 |

| Major Fragment Ion 1 (m/z) | 182.0789 (Represents the base) |

| Major Fragment Ion 2 (m/z) | 116.0497 (Represents the sugar moiety) |

Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled technique for the detailed structural elucidation of organic molecules in solution. It provides information about the chemical environment, connectivity, and stereochemistry of atoms within a molecule.

Proton NMR (¹H-NMR): ¹H-NMR spectroscopy provides detailed information about the number of different types of protons in a molecule, their chemical environment (chemical shift), and their proximity to other protons (spin-spin coupling). In the study of α-acetoxy-N-nitrosopyrrolidine reaction products, ¹H-NMR is used to determine the precise structure of isolated adducts, confirming the site of adduction on a DNA base and the stereochemistry of the resulting product. nih.gov

The combination of ¹H-NMR and ¹³C-NMR, often supplemented with two-dimensional NMR techniques (such as COSY, HSQC, and HMBC), allows for the unambiguous assignment of all proton and carbon signals and the complete structural determination of novel compounds derived from α-acetoxy-N-nitrosopyrrolidine.

UV-Visible Spectroscopy for Detection and Monitoring of Chemical Transformations

UV-Visible (UV-Vis) spectroscopy is a valuable tool for monitoring the chemical transformations of α-acetoxy-N-nitrosopyrrolidine. This technique relies on the principle that molecules absorb light at specific wavelengths in the ultraviolet and visible regions of the electromagnetic spectrum, corresponding to electronic transitions within the molecule. Changes in the chemical structure of α-acetoxy-N-nitrosopyrrolidine and its subsequent products lead to alterations in their UV-Vis absorption spectra, allowing for real-time monitoring of reaction kinetics and the identification of intermediates and final products.

The N-nitroso group (N-N=O) in nitrosamines exhibits a characteristic weak absorption band around 330-370 nm, which is attributed to an n→π* electronic transition. A much stronger absorption band, corresponding to a π→π* transition, is typically observed in the shorter wavelength UV region, around 230-235 nm. The stability and decomposition of α-acetoxy-N-nitrosopyrrolidine can be tracked by observing the disappearance of its characteristic absorption peaks and the appearance of new peaks corresponding to its degradation products.

For instance, the hydrolysis of α-acetoxy-N-nitrosopyrrolidine to the corresponding α-hydroxy-N-nitrosopyrrolidine and ultimately to other electrophilic intermediates can be followed by monitoring changes in the UV spectrum. The formation of DNA adducts, a critical step in its mechanism of carcinogenicity, also results in significant spectral shifts. The reaction of α-acetoxy-N-nitrosopyrrolidine with deoxyguanosine, a DNA nucleoside, has been shown to produce various adducts, each with a unique UV spectrum that aids in their identification. nih.govnih.gov For example, the formation of N2-(tetrahydrofuran-2-yl)dGuo as a major product has been characterized in part by its distinct UV absorption properties. nih.gov

Furthermore, UV-Vis detection is often coupled with separation techniques like high-performance liquid chromatography (HPLC). In HPLC-UV systems, the eluent from the chromatography column passes through a UV-Vis detector, which records the absorbance at one or more wavelengths. This allows for the quantification and tentative identification of the separated compounds based on their retention times and UV spectra. This approach has been instrumental in analyzing the complex mixture of products formed from the reaction of α-acetoxy-N-nitrosopyrrolidine with DNA and its components. nih.gov

A common application involves post-column photolysis followed by colorimetric detection. In this method, N-nitrosamines are photolytically cleaved by UV light to produce nitrite (B80452). The generated nitrite then reacts with a Griess reagent to form a colored azo dye, which is detected by a UV-Vis spectrophotometer. researchgate.net This method provides a sensitive and selective means of detecting various nitroso compounds in complex mixtures. researchgate.net

Table 1: UV-Vis Spectroscopic Data for α-Acetoxy-N-nitrosopyrrolidine and Related Compounds

| Compound | λmax (nm) | Molar Absorptivity (ε) | Solvent/Conditions | Reference |

| N-Nitrosopyrrolidine | ~230, ~340 | Not specified | Not specified | nih.gov |

| O2-(4-hydroxybut-1-yl)dThd | Not specified | Not specified | Not specified | nih.gov |

| O4-(4-hydroxybut-1-yl)dThd | Not specified | Not specified | Not specified | nih.gov |

| 3-(4-hydroxybut-1-yl)dThd | Not specified | Not specified | Not specified | nih.gov |

| N2-(tetrahydrofuran-2-yl)dGuo | Not specified | Not specified | pH 7.0, 37°C | nih.gov |

This table is representative and values may vary depending on the specific experimental conditions.

Electron Spin Resonance (ESR) Spectroscopy for Radical Intermediates

Electron Spin Resonance (ESR) spectroscopy, also known as Electron Paramagnetic Resonance (EPR) spectroscopy, is a highly specific technique for the direct detection and characterization of paramagnetic species, which are molecules or atoms containing one or more unpaired electrons. In the context of α-acetoxy-N-nitrosopyrrolidine research, ESR is indispensable for identifying and studying the transient radical intermediates that are often formed during its metabolic activation and subsequent chemical reactions. nih.gov

The decomposition of α-acetoxy-N-nitrosopyrrolidine can proceed through pathways that generate free radicals. While the primary electrophile is generally considered to be a diazonium ion or a carbocation, the potential for radical-mediated processes exists. ESR spectroscopy can provide definitive evidence for the formation of such radicals. nih.gov

A common strategy employed in ESR studies of short-lived radicals is "spin trapping." nih.govbarnesandnoble.com This technique involves the use of a "spin trap," a diamagnetic molecule that reacts with the transient radical to form a much more stable paramagnetic radical, known as a "spin adduct." nih.gov The resulting spin adduct has a characteristic ESR spectrum from which the identity of the original, short-lived radical can be inferred. Nitrones and nitroso compounds are frequently used as spin traps. nih.govbarnesandnoble.com For example, the reaction of a radical intermediate (R•) with a nitrone spin trap (e.g., PBN, phenyl-N-tert-butylnitrone) yields a stable nitroxide radical adduct whose ESR spectrum can be readily measured. nih.gov

The analysis of the ESR spectrum of the spin adduct provides valuable information. The g-value and the hyperfine splitting constants (hfsc), which arise from the interaction of the unpaired electron with nearby magnetic nuclei (like 14N and 1H), are characteristic of the trapped radical. This information allows for the structural elucidation of the transient radical intermediate. rsc.org

While direct ESR studies specifically on α-acetoxy-N-nitrosopyrrolidine are not extensively documented in the provided search results, the principles of ESR and spin trapping are broadly applicable to the study of nitrosamine metabolism. For instance, ESR has been used to study nitroxide radicals in biological systems and to investigate the reduction of aromatic nitro and nitroso compounds, providing insights into the types of radical intermediates that can be formed. rsc.orgnih.gov The detection of superoxide (B77818) radicals during the photolysis of N-nitrosodimethylamine (NDMA) using ESR supports the involvement of radical pathways in nitrosamine transformations. acs.org

Table 2: Common Spin Traps and Their Applications in Radical Research

| Spin Trap | Abbreviation | Class | Typical Radicals Trapped |

| Phenyl-N-tert-butylnitrone | PBN | Nitrone | Carbon-centered, oxygen-centered radicals |

| 5,5-Dimethyl-1-pyrroline N-oxide | DMPO | Nitrone | Superoxide, hydroxyl radicals |

| 5-tert-butoxycarbonyl 5-methyl-1-pyrroline N-oxide | BMPO | Nitrone | Superoxide, glutathiyl radicals |

| 2-Methyl-2-nitrosopropane | MNP | Nitroso | Carbon-centered radicals |

This table provides examples of common spin traps and is not an exhaustive list.

Sample Preparation Techniques for Complex Research Matrices (e.g., Microsomal Incubations, DNA Hydrolysates)

The analysis of α-acetoxy-N-nitrosopyrrolidine and its metabolites or DNA adducts in complex biological matrices, such as microsomal incubations and DNA hydrolysates, presents significant analytical challenges. These matrices contain a multitude of endogenous components that can interfere with the detection and quantification of the target analytes. Therefore, robust and efficient sample preparation techniques are crucial to remove these interferences, concentrate the analytes of interest, and ensure the compatibility of the sample with the analytical instrument. usp.org

Microsomal Incubations:

Microsomal incubations are performed in vitro to study the metabolism of xenobiotics, like α-acetoxy-N-nitrosopyrrolidine, by cytochrome P450 enzymes present in the endoplasmic reticulum of liver cells. nih.gov After the incubation period, the reaction is typically quenched, and the proteins are precipitated.

A common sample preparation workflow for microsomal incubations involves the following steps:

Protein Precipitation: This is often the first step to remove the bulk of the proteins. It is typically achieved by adding an organic solvent like acetonitrile or methanol, or an acid such as trichloroacetic acid. The sample is then centrifuged to pellet the precipitated proteins.

Liquid-Liquid Extraction (LLE): The resulting supernatant can be further purified using LLE. This technique separates compounds based on their differential solubility in two immiscible liquid phases, typically an aqueous phase and an organic solvent. The choice of organic solvent is critical and depends on the polarity of the target analytes.

Solid-Phase Extraction (SPE): SPE is a highly effective and widely used technique for sample cleanup and concentration. usp.org The sample is passed through a solid sorbent bed packed in a cartridge. The analyte of interest is retained on the sorbent while interferences are washed away. The analyte is then eluted with a small volume of a strong solvent. Different types of SPE sorbents (e.g., reversed-phase C18, normal-phase silica, ion-exchange) can be used depending on the physicochemical properties of the analytes. For nitrosamines, polymeric reversed-phase sorbents have been shown to be effective. nih.gov

DNA Hydrolysates:

To analyze the DNA adducts formed from the reaction of α-acetoxy-N-nitrosopyrrolidine with DNA, the DNA must first be isolated from the biological matrix and then hydrolyzed to its constituent nucleosides or bases.

The sample preparation for DNA hydrolysates typically includes:

DNA Isolation: DNA is extracted from cells or tissues using standard molecular biology protocols, often involving cell lysis, protein digestion with proteinase K, and precipitation of DNA with ethanol (B145695) or isopropanol.

DNA Hydrolysis: The purified DNA is then hydrolyzed to release the adducted nucleosides. This can be achieved through enzymatic hydrolysis using a cocktail of enzymes like DNase, phosphodiesterases, and alkaline phosphatase, or by chemical methods such as neutral thermal hydrolysis or acid hydrolysis. nih.gov

Purification of Adducts: The resulting hydrolysate is a complex mixture of normal and adducted nucleosides. SPE is frequently employed to enrich the adducts and remove the unmodified nucleosides, which are present in much higher concentrations. Immunoaffinity chromatography, using antibodies specific to a particular adduct, can also be a highly selective method for adduct enrichment.

Derivatization: In some cases, derivatization may be necessary to improve the chromatographic properties or detection sensitivity of the adducts. For example, reduction with sodium borohydride (B1222165) (NaBH4) or sodium cyanoborohydride (NaBH3CN) has been used to convert less stable adducts into more stable derivatives for easier analysis. nih.govnih.gov

Table 3: Overview of Sample Preparation Techniques for Complex Matrices

| Technique | Principle | Application in α-Acetoxy-N-nitrosopyrrolidine Research | Advantages | Disadvantages |

| Protein Precipitation | Differential solubility of proteins and small molecules in the presence of an organic solvent or acid. | Removal of enzymes and other proteins from microsomal incubation mixtures. | Simple, fast, and inexpensive. | May not remove all interferences; risk of co-precipitation of analytes. |

| Liquid-Liquid Extraction (LLE) | Partitioning of analytes between two immiscible liquid phases based on their relative solubility. | Purification of metabolites from aqueous microsomal incubation media. | Good for removing highly polar or non-polar interferences. | Can be labor-intensive, may form emulsions, uses large volumes of organic solvents. |

| Solid-Phase Extraction (SPE) | Selective retention of analytes on a solid sorbent followed by elution. | Cleanup and concentration of metabolites from microsomal incubations and DNA adducts from hydrolysates. usp.org | High recovery, good reproducibility, can be automated, variety of sorbents available. | Can be more expensive than LLE, method development can be time-consuming. |

| Enzymatic Hydrolysis | Use of enzymes to break down macromolecules into their constituent units. | Release of adducted nucleosides from DNA. nih.gov | Mild conditions, preserves the structure of the nucleosides. | Can be expensive, enzymes may have specific activity requirements. |

| Chemical Reduction | Conversion of a functional group to another using a reducing agent. | Stabilization of unstable DNA adducts for analysis. nih.govnih.gov | Can improve stability and analytical properties of adducts. | May introduce artifacts or alter the structure of other compounds in the sample. |

Future Directions and Emerging Research Avenues for Alpha Acetoxy N Nitrosopyrrolidine

Integrated Experimental and Computational Approaches for Mechanistic Clarity

To achieve a more precise understanding of the bioactivation of α-acetoxy-N-nitrosopyrrolidine, researchers are increasingly integrating experimental data with high-level computational modeling. Experimental studies have successfully identified various DNA adducts formed from the reaction of α-acetoxy-N-nitrosopyrrolidine with deoxyguanosine, confirming the compound's role as a stable precursor to reactive intermediates. nih.gov These experimental findings provide the necessary benchmarks for theoretical calculations.

Quantum chemical calculations are being employed to map the energy landscapes of the solvolysis of α-acetoxy-N-nitrosopyrrolidine. These computational models help to elucidate the formation of critical intermediates, such as the α-hydroxynitrosamine and the subsequent generation of electrophilic species that interact with biological macromolecules. By combining experimental observations with theoretical predictions, a more comprehensive and mechanistically clear picture of its mode of action is being developed.

Elucidation of Previously Unidentified Reaction Intermediates

Recent investigations into the reactions of α-acetoxy-N-nitrosopyrrolidine have revealed a more complex mechanistic pathway than previously understood, involving a variety of reactive intermediates. The solvolysis of this compound is now known to generate not a single species, but a cascade of intermediates whose formation and fate are highly dependent on the reaction environment.

Detailed studies have identified several previously uncharacterized products from the reaction of α-acetoxy-N-nitrosopyrrolidine with deoxyguanosine and DNA. nih.gov These include diastereomers of N2-(3-hydroxybutylidene)dGuo, 7-(N-nitrosopyrrolidin-2-yl)Gua, and 2-(2-hydroxypyrrolidin-1-yl)deoxyinosine. nih.gov The identification of these novel adducts underscores the complexity of the reaction and points to the existence of multiple reactive intermediates. Further research will focus on trapping and characterizing these transient species to build a more complete mechanistic model.

Development of Novel Chemical Probes for Targeted Studies

The compound α-acetoxy-N-nitrosopyrrolidine itself serves as a crucial chemical probe, providing a direct route to the reactive electrophiles generated from the metabolic activation of NPYR. nih.gov This allows for focused studies on the subsequent interactions with biological targets like DNA, bypassing the initial enzymatic steps.

Future research will involve the synthesis and application of isotopically labeled α-acetoxy-N-nitrosopyrrolidine derivatives. These probes, incorporating stable isotopes such as deuterium (B1214612) or ¹³C, will be instrumental in tracing the metabolic fate of the compound and identifying the full spectrum of its reaction products using advanced mass spectrometry techniques. This will enable a more precise quantification and characterization of DNA adducts and other biomolecular modifications.

Advanced Synthetic Methodologies for Enantiopure Derivatives

The development of advanced synthetic methods to produce enantiomerically pure derivatives of α-acetoxy-N-nitrosopyrrolidine is a critical area of ongoing research. Access to the individual (R)- and (S)-enantiomers is essential for investigating the stereospecificity of the compound's biological and chemical activities.

Recent synthetic strategies have focused on improving the efficiency and stereoselectivity of the synthesis. For example, an improved synthesis of the related compound, α-acetoxy-N-nitrosomorpholine, was achieved through anodic oxidation, significantly increasing the yield of a key intermediate. nih.gov Similar innovative approaches are being explored for the synthesis of enantiopure α-acetoxy-N-nitrosopyrrolidine, which will facilitate more detailed studies into the stereochemical aspects of its reactivity and carcinogenicity.

Deepening the Understanding of Structure-Reactivity Relationships within Nitrosamine (B1359907) Analogs

Comparative studies of α-acetoxy-N-nitrosopyrrolidine and its structural analogs are providing profound insights into the structure-reactivity relationships that govern the biological activity of N-nitrosamines. By systematically altering the structure, researchers can probe how these changes influence reactivity and carcinogenic potential.

For instance, a comparison between the reactions of α-acetoxy-N-nitrosopyrrolidine and α-acetoxy-N-nitrosopiperidine with deoxyguanosine revealed significant differences in the types and yields of adducts formed. nih.gov While the yields of the cyclic N²-tetrahydrofuranyl and N²-tetrahydropyranyl adducts were similar, adducts arising from open-chain diazonium ions were more prevalent with α-acetoxy-N-nitrosopyrrolidine. nih.gov These findings highlight how subtle structural modifications can alter the reaction pathways and may explain the differing carcinogenic properties of these closely related compounds.

Continued exploration in these key areas will undoubtedly lead to a more refined understanding of the chemical and biological properties of α-acetoxy-N-nitrosopyrrolidine and the broader class of N-nitrosamines.

常见问题

Q. What statistical frameworks are recommended for analyzing dose-dependent genotoxicity of α-acetoxy-N-nitrosopyrrolidine?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。